![molecular formula C25H29N3O3S B2572903 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 862826-50-4](/img/structure/B2572903.png)
4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C25H29N3O3S and its molecular weight is 451.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in the realm of cancer treatment and receptor modulation. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes functional groups that are known to play significant roles in biological interactions, such as amides and sulfonamides. The oxolan moiety may enhance its solubility and bioavailability.
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related indole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including glioma and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study:
A study investigating a series of indole-based compounds reported that modifications at the benzamide position significantly enhanced cytotoxicity against human glioblastoma cells (U87MG). The compound's ability to induce apoptosis was attributed to its interaction with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
2. Receptor Modulation
The compound may act as an antagonist or modulator for specific receptors. The bradykinin receptor pathway is one potential target, where antagonists can reduce inflammatory responses and pain signaling.
Research Findings:
A patent document describes compounds structurally related to the target molecule as effective bradykinin receptor antagonists. These compounds demonstrated a capacity to inhibit receptor activation, which is crucial for developing treatments for conditions like chronic pain and inflammation .
3. Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of the compound towards various biological targets. For instance, docking simulations with dihydrofolate reductase (DHFR) revealed that similar compounds form stable complexes within the enzyme's active site, suggesting potential as enzyme inhibitors . The docking scores indicated favorable interactions, which could be exploited for drug development.
Data Summary Table
科学的研究の応用
Pharmacological Studies
This compound has been studied for its potential as a bradykinin receptor antagonist , which could have implications in treating conditions such as pain and inflammation. The antagonistic properties may help in developing new therapeutic strategies for diseases where bradykinin plays a crucial role, such as cardiovascular disorders and bronchial asthma .
Anticancer Research
Research indicates that compounds with similar structures exhibit anticancer properties. The unique combination of functional groups in 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide may contribute to selective cytotoxicity against cancer cells, making it a candidate for further investigation in oncology.
Neuropharmacology
Given its structural characteristics, this compound might influence neurotransmitter systems, potentially leading to applications in treating neurological disorders. Studies are ongoing to evaluate its effects on neuronal pathways and its potential neuroprotective properties .
Case Study 1: Bradykinin Receptor Antagonism
A study explored the efficacy of similar compounds as bradykinin receptor antagonists. Results demonstrated significant reductions in inflammatory markers in animal models, suggesting that this compound could yield comparable results .
Case Study 2: Anticancer Activity
In vitro studies on related compounds showed promising results against various cancer cell lines. The mechanism of action involved induction of apoptosis through the mitochondrial pathway, indicating that further exploration of this compound could reveal similar anticancer mechanisms.
特性
IUPAC Name |
4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-18-8-10-19(11-9-18)25(30)26-12-13-28-16-23(21-6-2-3-7-22(21)28)32-17-24(29)27-15-20-5-4-14-31-20/h2-3,6-11,16,20H,4-5,12-15,17H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZNNPNNNCXNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。